3-Quinuclidinyl phenylcyclopentylglycolate
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Overview
Description
3-Quinuclidinyl phenylcyclopentylglycolate is a potent anticholinergic compound known for its deliriant properties. It is related to the chemical warfare agent 3-Quinuclidinyl benzilate and has been studied for its potential use as a non-lethal incapacitating agent . This compound is characterized by its ability to block muscarinic acetylcholine receptors, leading to a range of physiological and psychological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidinyl phenylcyclopentylglycolate typically involves the reaction of methyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate with 3-quinuclidinol in n-heptane . The reaction conditions include the use of n-heptane as a solvent and the slow evaporation of the CH₂Cl₂ solution to obtain crystals suitable for X-ray structure determination .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key steps involve ensuring the purity of the starting materials and maintaining controlled reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Quinuclidinyl phenylcyclopentylglycolate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-Quinuclidinyl phenylcyclopentylglycolate has been studied extensively for its applications in various fields:
Chemistry: It is used as a reference compound in the study of anticholinergic agents and their chemical properties.
Biology: The compound is used to investigate the role of muscarinic acetylcholine receptors in various physiological processes.
Mechanism of Action
The primary mechanism of action of 3-Quinuclidinyl phenylcyclopentylglycolate involves the blockade of muscarinic acetylcholine receptors. By binding to these receptors, the compound prevents the action of acetylcholine, a neurotransmitter involved in various central and peripheral nervous system functions . This blockade leads to a range of effects, including altered mental states, reduced secretions, and muscle relaxation.
Comparison with Similar Compounds
Similar Compounds
3-Quinuclidinyl benzilate: A related compound with similar anticholinergic properties, used as a chemical warfare agent.
Ditran: A mixture of anticholinergic compounds with similar pharmacological effects.
CAR-301,060: Another potent anticholinergic deliriant with a high central to peripheral effects ratio.
Uniqueness
3-Quinuclidinyl phenylcyclopentylglycolate is unique due to its potent and long-lasting effects, making it a valuable compound for research and potential applications in non-lethal incapacitating agents. Its ability to effectively block muscarinic receptors with high specificity sets it apart from other similar compounds.
Properties
CAS No. |
26758-53-2 |
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Molecular Formula |
C20H27NO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C20H27NO3/c22-19(24-18-14-21-12-10-15(18)11-13-21)20(23,17-8-4-5-9-17)16-6-2-1-3-7-16/h1-3,6-7,15,17-18,23H,4-5,8-14H2 |
InChI Key |
RFXCNPOWSCFJCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OC3CN4CCC3CC4)O |
Origin of Product |
United States |
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